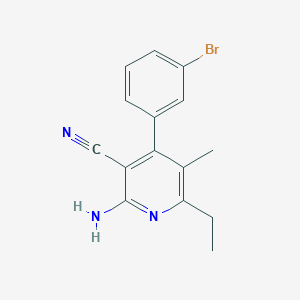
4-isopropylphenyl N-(5-chloro-2-methylphenyl)-P-methylphosphonamidoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-isopropylphenyl N-(5-chloro-2-methylphenyl)-P-methylphosphonamidoate, also known as CL20, is a high-energy compound that has been extensively studied due to its potential applications in military and civilian fields. CL20 is a white crystalline solid that has a high density and explosive power. It was first synthesized in the 1980s and has since gained attention due to its high energy output and stability.
Mécanisme D'action
The mechanism of action of 4-isopropylphenyl N-(5-chloro-2-methylphenyl)-P-methylphosphonamidoate is still not fully understood. It is believed that 4-isopropylphenyl N-(5-chloro-2-methylphenyl)-P-methylphosphonamidoate undergoes a decomposition reaction when subjected to heat or shock, releasing a large amount of energy in the form of heat and gas. The decomposition products of 4-isopropylphenyl N-(5-chloro-2-methylphenyl)-P-methylphosphonamidoate include carbon dioxide, nitrogen gas, and water vapor.
Biochemical and Physiological Effects
4-isopropylphenyl N-(5-chloro-2-methylphenyl)-P-methylphosphonamidoate has not been extensively studied for its biochemical and physiological effects. However, studies have shown that exposure to 4-isopropylphenyl N-(5-chloro-2-methylphenyl)-P-methylphosphonamidoate can cause respiratory and skin irritation in humans. In animal studies, 4-isopropylphenyl N-(5-chloro-2-methylphenyl)-P-methylphosphonamidoate has been shown to cause liver and kidney damage.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-isopropylphenyl N-(5-chloro-2-methylphenyl)-P-methylphosphonamidoate in laboratory experiments is its high energy output and stability. However, 4-isopropylphenyl N-(5-chloro-2-methylphenyl)-P-methylphosphonamidoate is also highly toxic and can be difficult to handle safely. It is also expensive to synthesize, which can limit its use in laboratory experiments.
Orientations Futures
There are several future directions for research on 4-isopropylphenyl N-(5-chloro-2-methylphenyl)-P-methylphosphonamidoate. One area of research is the development of safer and more efficient synthesis methods for 4-isopropylphenyl N-(5-chloro-2-methylphenyl)-P-methylphosphonamidoate. Another area of research is the development of new applications for 4-isopropylphenyl N-(5-chloro-2-methylphenyl)-P-methylphosphonamidoate, such as in medicine or energy storage. Additionally, research on the environmental impact of 4-isopropylphenyl N-(5-chloro-2-methylphenyl)-P-methylphosphonamidoate and its decomposition products is needed to ensure its safe use in military and civilian applications.
Méthodes De Synthèse
The synthesis of 4-isopropylphenyl N-(5-chloro-2-methylphenyl)-P-methylphosphonamidoate is a complex process that involves several steps. The starting material for the synthesis is 3,4-dihydroxybenzaldehyde, which is reacted with isopropylamine to form an imine. The imine is then reacted with methylphosphonic dichloride to form the phosphonate ester. This intermediate is then reacted with 5-chloro-2-methylphenylamine to form 4-isopropylphenyl N-(5-chloro-2-methylphenyl)-P-methylphosphonamidoate.
Applications De Recherche Scientifique
4-isopropylphenyl N-(5-chloro-2-methylphenyl)-P-methylphosphonamidoate has been extensively studied for its potential use as an explosive material. It has a high energy density and is more stable than other high-energy compounds such as RDX and HMX. 4-isopropylphenyl N-(5-chloro-2-methylphenyl)-P-methylphosphonamidoate has also been studied for its potential use in rocket propellants and pyrotechnics.
Propriétés
IUPAC Name |
5-chloro-2-methyl-N-[methyl-(4-propan-2-ylphenoxy)phosphoryl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21ClNO2P/c1-12(2)14-6-9-16(10-7-14)21-22(4,20)19-17-11-15(18)8-5-13(17)3/h5-12H,1-4H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISPUACFRPNZLFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NP(=O)(C)OC2=CC=C(C=C2)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClNO2P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-2-methyl-N-[methyl-(4-propan-2-ylphenoxy)phosphoryl]aniline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-methylphenyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-ol](/img/structure/B5810256.png)
![N-ethyl-3,5-dimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5810262.png)
![N-{2-[(3-chloro-4-fluorophenyl)amino]-2-oxoethyl}-2-thiophenecarboxamide](/img/structure/B5810268.png)



![N-[2-(4-fluorophenyl)ethyl]-2-phenoxybenzamide](/img/structure/B5810297.png)



![N-[3-(4-methyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)phenyl]acetamide](/img/structure/B5810314.png)
![2,4-dimethyl-N-[2-(1-piperidinyl)phenyl]benzamide](/img/structure/B5810329.png)

